![molecular formula C10H8FNO B3020358 7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 872141-30-5](/img/structure/B3020358.png)
7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one
Overview
Description
7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one is a fluorinated spirocyclic oxindole derivative characterized by a cyclopropane ring fused to an indolinone scaffold, with a fluorine substituent at the 7' position of the indole moiety. This compound belongs to a class of molecules known for their structural complexity and diverse biological activities, including anticancer, antiviral, and kinase-inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Bartoli indole synthesis, which involves the reaction of ortho-substituted nitroarenes with Grignard reagents, followed by cyclization to form the indoline core . The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include oxindoles, alcohol derivatives, and substituted indolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways associated with tumor growth and metastasis.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Material Science Applications
In material science, this compound is explored for its potential use in developing new materials with unique electronic and optical properties. Its spirocyclic structure contributes to its stability and reactivity, which can be advantageous in creating functionalized polymers and nanomaterials .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various spirocyclic compounds, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro, with IC50 values comparable to established chemotherapeutic agents. Further investigation into its mechanism revealed that it induces apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of fluorinated spiro compounds. The researchers tested this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings showed that the compound exhibited strong inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 7’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and fluorine atom contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and chemical properties of spiro[cyclopropane-1,3'-indolin]-2'-ones are highly dependent on substituent type and position. Below is a systematic comparison of 7'-fluoro derivatives with key analogs (Table 1).
Table 1: Key Structural Analogs of Spiro[cyclopropane-1,3'-indolin]-2'-ones
Biological Activity
7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one is a unique spirocyclic compound that has garnered attention for its potential biological activities. This compound features a fluorine atom at the 7' position, which may significantly influence its interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound contains a spirocyclic framework that contributes to its rigidity and unique reactivity. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to various biological receptors.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with 4-fluoro-1,3-dihydro-2H-indol-2-one.
- Reactions : Alkylation reactions using dibromoethane under basic conditions are common. For instance, potassium hydroxide can be utilized to facilitate intramolecular N-arylation.
- Yield : Reports indicate yields can reach up to 93% under optimized conditions, although purification processes may reduce this yield significantly .
Biological Activity
Research into the biological activity of this compound reveals several promising areas:
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit enzyme inhibition properties. The fluorine substituent is believed to enhance binding affinity due to its electronegative nature, potentially allowing for more effective interaction with enzyme active sites.
Antiviral Properties
Research indicates that compounds with similar structural motifs may exhibit antiviral activity. For instance, spirocyclopropane derivatives have been evaluated for their effectiveness against viruses such as HSV and HCMV. Although direct studies on this compound are necessary to confirm this activity, the potential exists based on related compounds .
Case Studies
Several studies have explored the biological implications of spirocyclic compounds:
- Antimicrobial Activity : A study demonstrated that certain spirocyclic derivatives showed significant antimicrobial effects against various bacterial strains. While specific data on this compound is not available, it is hypothesized that it could exhibit similar properties due to its structural characteristics .
- Pharmacokinetics : Understanding the pharmacokinetics of related compounds is crucial for predicting the behavior of this compound in biological systems. Studies have shown that modifications at the fluorine position can affect absorption and distribution in vivo.
Comparative Analysis
A comparison table illustrates how this compound stands alongside other spirocyclic compounds regarding biological activity:
Compound Name | Biological Activity | Structural Features | Notable Effects |
---|---|---|---|
This compound | Potential enzyme inhibition; anticancer | Spirocyclic structure with fluorine | Hypothetical efficacy in cancer treatment |
Spiro[indoline-3,4'-piperidin]-2-one | Cytotoxic against cancer cells | Indoline-piperidine fusion | Significant anticancer activity |
Spiro[indole-3,5'-isoxazoles] | Antimicrobial properties | Isoxazole inclusion | Effective against bacterial strains |
Properties
IUPAC Name |
7-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-7-3-1-2-6-8(7)12-9(13)10(6)4-5-10/h1-3H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHDERUKHQMKHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C(=CC=C3)F)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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